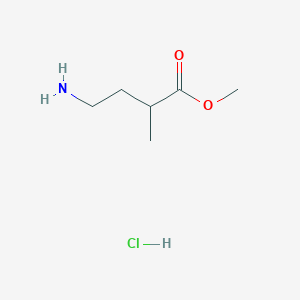

Methyl 4-amino-2-methylbutanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(3-4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSENCDQCULGKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204503-78-6 | |

| Record name | methyl 4-amino-2-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylbutanoate hydrochloride typically involves the esterification of 4-amino-2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylbutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: Methyl 4-amino-2-methylbutanoate hydrochloride serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various functionalizations that are crucial in developing new compounds.

Biology

- Enzyme-Substrate Interactions: The compound is utilized to study enzyme-substrate interactions, providing insights into metabolic pathways and enzyme kinetics. Its role as a substrate can elucidate mechanisms of action for various enzymes .

- Neurotransmitter Precursor: It acts as a precursor in the synthesis of neurotransmitters, particularly in amino acid metabolism. This function is critical for understanding neurological processes and potential therapeutic interventions.

Medicine

- Potential Therapeutic Uses: Research indicates that this compound may possess antioxidant properties, which could be beneficial in treating neurodegenerative diseases by reducing oxidative stress markers . Additionally, its cytotoxic effects have been studied for anticancer therapies, showing promise in inducing apoptosis in specific cancer cell lines.

Antioxidant Activity Study

A study investigated the antioxidant capacity of this compound using cellular models. Results indicated a significant reduction in oxidative stress markers, suggesting its potential use as a neuroprotective agent against oxidative damage .

Cytotoxicity in Cancer Research

In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, making it a candidate for further exploration as an anticancer therapeutic agent. The mechanisms involved include activation of apoptotic pathways and modulation of cellular stress responses .

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

- Branching and Steric Effects: Methyl 4-amino-2,2-dimethylbutanoate hydrochloride () has two methyl groups at position 2, increasing steric hindrance compared to the target compound’s single 2-methyl group. This may reduce reactivity in nucleophilic substitutions . Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () features chiral centers and a methylamino group, making it suitable for asymmetric synthesis in drug development .

- Aromatic vs.

- Functional Group Variations: Methyl 4-(methylamino)butanoate hydrochloride () replaces the primary amino group with a methylamino group, altering its hydrogen-bonding capacity and solubility in polar solvents .

Biological Activity

Methyl 4-amino-2-methylbutanoate hydrochloride (CAS Number: 14435431) is a compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following chemical structure:

- Molecular Formula: C6H13NO2

- Molecular Weight: 129.17 g/mol

The compound features a methyl group and an amino group, which contribute to its biological interactions.

1. Antimicrobial Activity

Research has indicated that various derivatives of amino acids, including methyl 4-amino-2-methylbutanoate, can exhibit antimicrobial properties. For instance, studies have shown that certain amino acid derivatives possess significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary widely, indicating their potential as antimicrobial agents in therapeutic applications .

2. Neuropharmacological Effects

This compound has been investigated for its effects on neurotransmitter systems, particularly concerning GABA transporters. Compounds that inhibit GABA uptake are considered promising for treating neuropathic pain and other neurological disorders. In vitro studies have demonstrated that certain derivatives can significantly inhibit GABA transporter subtypes (mGAT1–4), suggesting potential applications in pain management therapies .

Table 1: Summary of Biological Activities

3. Cytotoxicity

Cytotoxicity studies have revealed that while this compound exhibits antimicrobial properties, it also displays moderate cytotoxicity towards certain cell lines. This dual action suggests that while the compound may be beneficial in treating infections, careful consideration of its cytotoxic effects is necessary when developing therapeutic applications .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the amino group. This configuration allows it to interact with various biological targets, including enzymes and receptors involved in neurotransmission and microbial resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-2-methylbutanoate hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodology :

- Stepwise Deprotection : describes a method where methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate undergoes deprotection using HCl in dioxane, achieving 100% yield .

- Condition Optimization : Key factors include solvent choice (dioxane for HCl solubility), stoichiometry (excess HCl to ensure complete deprotection), and reaction time (1 hour at room temperature).

- Monitoring : Use TLC or HPLC to track reaction progress. Post-reaction, concentrate under reduced pressure to isolate the hydrochloride salt.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodology :

- NMR Spectroscopy : provides 1H-NMR data (DMSO-D6, δ: 9.00 ppm for NH3+, 3.79 ppm for methyl ester) to verify the presence of functional groups and stereochemistry .

- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF. For example, the molecular formula (C7H16ClNO2) should align with a molecular ion peak at ~181.66 g/mol (free base) + HCl.

- Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography.

Q. What are the stability considerations for this compound under varying storage conditions?

Methodology :

- Hygroscopicity Testing : Store samples in desiccators with silica gel and monitor mass changes over time.

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. notes that similar hydrochloride salts (e.g., methyl 4-aminobutyrate HCl) may degrade above 150°C .

- Solution Stability : Assess pH-dependent degradation in solvents (e.g., DMSO, water) via UV-Vis or NMR over 24–72 hours.

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

Methodology :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers. Compare retention times with a racemic mixture.

- Circular Dichroism (CD) : Analyze the CD spectrum to confirm the absence of undesired enantiomers.

- Reference Standards : Cross-validate with synthetic intermediates described in , where stereochemistry is controlled via Boc-protection and deprotection steps .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Methodology :

- Impurity Profiling : Use UPLC-MS/MS to detect byproducts (e.g., unreacted starting materials, hydrolysis products). highlights impurity analysis for structurally related compounds using validated HPLC methods .

- Limit of Detection (LOD) : Optimize column chemistry (C18 or HILIC) and mobile phase (acetonitrile/ammonium formate) to enhance sensitivity.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and validate stability-indicating assays.

Q. How does the hydrochloride salt form influence the solubility and bioavailability of Methyl 4-amino-2-methylbutanoate in pharmacological studies?

Methodology :

- Solubility Testing : Compare solubility in aqueous buffers (pH 1–7.4) between free base and hydrochloride salt. notes that methyl 4-aminobutanoate HCl exhibits higher aqueous solubility than its free base .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The hydrochloride form may enhance passive diffusion due to increased ionization.

- Pharmacokinetics : Conduct in vivo studies in rodent models to measure plasma concentration-time profiles and bioavailability.

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction pathways?

Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to model reaction kinetics. provides InChI keys and SMILES strings for similar compounds, aiding in parameterization .

- Docking Studies : If targeting biological activity, dock the compound into enzyme active sites (e.g., aminotransferases) using AutoDock Vina.

Experimental Design & Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR data for this compound?

Methodology :

- Cross-Validation : Compare chemical shifts with structurally analogous compounds in (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, δ: 1.02 ppm for tert-butyl groups) .

- Solvent Effects : Replicate spectra in the same solvent (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.

- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals.

Q. What experimental controls are critical when assessing the catalytic activity of this compound in asymmetric synthesis?

Methodology :

- Negative Controls : Run reactions without the catalyst to identify non-catalytic pathways.

- Enantiomeric Excess (ee) Standards : Use chiral auxiliaries or reference compounds (e.g., ’s (2S,3R)-ethyl 2-amino-3-hydroxybutanoate HCl) to calibrate ee measurements .

- Kinetic Profiling : Monitor reaction rates at varying catalyst loadings (e.g., 1–10 mol%) to distinguish between stoichiometric and catalytic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.